molecular formula C13H14ClNO B2711837 1-[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one CAS No. 2175581-83-4

1-[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one

Cat. No.: B2711837
CAS No.: 2175581-83-4
M. Wt: 235.71
InChI Key: RHJMUVLBEJUQOF-UHFFFAOYSA-N
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Description

1-[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactam structures known for their biological and pharmacological activities. This compound is characterized by the presence of a chlorophenyl group attached to an azetidine ring, which is further connected to a prop-2-en-1-one moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one involves multiple steps, typically starting with the preparation of the azetidine ring. One common synthetic route includes the reaction of 2-chlorobenzyl chloride with azetidine in the presence of a base to form the intermediate 3-[(2-chlorophenyl)methyl]azetidine. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Addition: The prop-2-en-1-one moiety can participate in addition reactions with various electrophiles or nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer. Preclinical studies often focus on its efficacy and safety profiles.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique structure allows for the creation of novel polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound is known to bind to proteins and enzymes, inhibiting their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, a protein involved in cell division, thereby exhibiting antiproliferative effects . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are crucial for cell survival and proliferation.

Comparison with Similar Compounds

1-[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one can be compared with other azetidinone derivatives, such as:

    3-(Prop-1-en-2-yl)azetidin-2-one: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.

    3-Allylazetidin-2-one: Another azetidinone derivative with an allyl group, which may exhibit different pharmacological properties.

    3-(Buta-1,3-dien-1-yl)azetidin-2-one: This compound has a butadiene moiety, which can influence its chemical behavior and biological effects.

Properties

IUPAC Name

1-[3-[(2-chlorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO/c1-2-13(16)15-8-10(9-15)7-11-5-3-4-6-12(11)14/h2-6,10H,1,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJMUVLBEJUQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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